molecular formula C6H3BrS2 B1267017 2-Bromothieno[2,3-b]thiophene CAS No. 25121-81-7

2-Bromothieno[2,3-b]thiophene

Cat. No. B1267017
CAS RN: 25121-81-7
M. Wt: 219.1 g/mol
InChI Key: DRHZNSHNAFMJJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromothieno[2,3-b]thiophene derivatives involves multiple pathways. For example, 3,6-dialkoxythieno[3,2-b]thiophenes can be synthesized from 3,6-dibromothieno[3,2-b]thiophene through a series of steps including etherification and carbonylation processes (Hergué, Frère, & Roncali, 2011). Additionally, large-scale synthesis methods have been reported for thieno[3,2-b]thiophene and its derivatives, showcasing catalytic vapor-phase reactions and subsequent functionalizations (Fuller, Iddon, & Smith, 1997).

Molecular Structure Analysis

The molecular structure of 2-Bromothieno[2,3-b]thiophene derivatives plays a crucial role in their electronic properties. For instance, studies have shown that the synthesis of specific derivatives leads to novel low band gap polymers characterized by cyclic voltammetry and electrochemical methods, highlighting the influence of molecular structure on electronic properties (Neef, Brotherston, & Ferraris, 1999).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromothieno[2,3-b]thiophene derivatives include bromination, lithiation, and cross-coupling reactions. These reactions facilitate the functionalization and further derivatization of the thiophene core. For example, bromination and lithium exchange reactions allow for the synthesis of various substituted thieno[3,2-b]thiophenes, demonstrating the compound's versatility in organic synthesis (Fuller, Iddon, & Smith, 1997).

Scientific Research Applications

  • Pharmaceutical Applications

    • Thienothiophenes, including 2-Bromothieno[2,3-b]thiophene, have been identified as potential templates for biologically active compounds . They have shown various applications such as antiviral, antitumor, antiglaucoma, and antimicrobial .
    • The specific methods of application and experimental procedures would depend on the specific pharmaceutical application and would typically involve complex chemical synthesis and biological testing .
  • Optoelectronic Properties

    • Thienothiophenes can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture . They have applications in semiconductors, solar cells, organic field effect transistors, and electroluminiscents .
    • The methods of application would typically involve incorporating the thienothiophene into the molecular structure of the material, which would require advanced knowledge of organic chemistry and material science .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application would typically involve incorporating the thiophene derivative into a coating or treatment for the material to be protected .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • The methods of application would typically involve incorporating the thiophene derivative into the molecular structure of the semiconductor .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors .
    • The methods of application would typically involve incorporating the thiophene derivative into the molecular structure of the transistor .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes .
    • The methods of application would typically involve incorporating the thiophene derivative into the molecular structure of the diode .
  • Biologically Active Compounds

    • Thienothiophene derivatives possess diverse biological activities, such as antitumor, antiviral , and antibiotic properties . They are also used as antiglaucoma drugs and as inhibitors of platelet aggregation .
    • The methods of application would typically involve complex chemical synthesis and biological testing .
  • Fluorescent Dyes

    • 2-Bromothieno[2,3-b]thiophene is an important organic synthesis intermediate, often used in the synthesis of organic optoelectronic materials and fluorescent dyes .
    • The methods of application would typically involve complex chemical synthesis and material science .
  • Organic Batteries and Solar Cells

    • It has potential application value in the manufacture of electronic devices such as organic batteries, solar cells, and field-effect transistors .
    • The methods of application would typically involve incorporating the thiophene derivative into the molecular structure of the device .
  • Fused thiophenes and some of their oligomers and polymers are particularly important in materials chemistry. They have applications in (dye-sensitized) solar cells, and electrochromic devices (ECDs) .
  • The methods of application would typically involve incorporating the thiophene derivative into the molecular structure of the device .
  • Dithienothiophenes (DTTs), which are tricycles fused with another thiophene unit, have also been extensively utilized to construct functional materials owing to their planar and rigid conjugated structures .
  • The methods of application would typically involve incorporating the thiophene derivative into the molecular structure of the material .
  • Thienothiophenes (TTs) are the simplest fused thiophenes, with four isomers, namely thieno[3,2-b]thiophene (1), thieno[3,4-b]thiophene (2), thieno[2,3-b]thiophene (3), and thieno[3,4-c]thiophene (4). Syntheses and polymerizations of all the TTs, except unstable thieno[3,4-c]thiophene (4), have been studied extensively .
  • The methods of application would typically involve complex chemical synthesis and material science .
  • Thienothiophene is an annulated ring of two thiophene rings with a stable and electron-rich structure . These molecules possess many applications including pharmaceutical as well as optoelectronic properties .
  • The methods of application would typically involve complex chemical synthesis and material science .
  • 2-Bromothieno[2,3-b]thiophene is found to be compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes .
  • The methods of application would typically involve complex chemical synthesis and material science .
  • 2-Bromothieno[2,3-b]thiophene is also used in chalcogen bonded cascades .
  • The methods of application would typically involve complex chemical synthesis and material science .
  • 2-Bromothieno[2,3-b]thiophene is used as a voltage-gated sodium channel blocker .
  • The methods of application would typically involve complex chemical synthesis and biological testing .
  • 2-Bromothieno[2,3-b]thiophene is used as a dental anesthetic in Europe .
  • The methods of application would typically involve complex chemical synthesis and biological testing .
  • 2-Bromothieno[2,3-b]thiophene is known as nonsteroidal anti-inflammatory drug .
  • The methods of application would typically involve complex chemical synthesis and biological testing .

Safety And Hazards

While specific toxicity data for 2-Bromothieno[2,3-b]thiophene is limited, it is known that organic halogen compounds can potentially cause irritation and damage to the human body. Therefore, safety precautions should be taken when handling this compound. Avoid prolonged exposure, do not breathe dust or vapor, and avoid contact with skin, eyes, and clothing .

Future Directions

2-Bromothieno[2,3-b]thiophene is an important building block of conjugated organic materials and has potential applications in organic electronics devices such as organic field-effect transistors (OFETs), radio frequency identification (RFID), optical and chemical sensors, and more .

properties

IUPAC Name

5-bromothieno[2,3-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHZNSHNAFMJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179810
Record name Thieno(2,3-b)thiophene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothieno[2,3-b]thiophene

CAS RN

25121-81-7
Record name Thieno(2,3-b)thiophene, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromothieno[2,3-b]thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Bugge - Acta Chem Scand, 1969 - actachemscand.org
The introduction of bromine and its subsequent replacement by other substituents in the isomeric thieno [2, 3-b] thiophene (I) and thieno [3, 2-b] thiophene (II) have been investigated. …
Number of citations: 43 actachemscand.org
YL Gol'dfarb, IP Konyaeva, VP Litvinov - … of the Academy of Sciences of …, 1974 - Springer
Conclusions 1. The successive treatment at -70 of either 3,4-dibromothiophene or 3,4-dibromoselenophene with one equivalent of n-butyllithium, dimethylformamide and a second …
Number of citations: 1 link.springer.com
AB BOGESTBLOM, OLA HARTMANN - Acta Chem. Scand, 1970 - actachemscand.org
RESULTS T hieno [3, 2-b] t hiophenes TMeno [3, 2-b] thiophene. The AA'BB'spectrum of this compound has been analysed previously using the (AB), approximation as a basis for the …
Number of citations: 16 actachemscand.org
TI Jonathan - 2012 - rave.ohiolink.edu
Sulfur-based heteroaromatic cores often impart advantageous properties to liquid crystals (LCs). One little-investigated sulfur-based heterocyclic family is thienothiophene; recently, …
Number of citations: 7 rave.ohiolink.edu
D Peters, AB Hörnfeldt… - Journal of heterocyclic …, 1990 - Wiley Online Library
Several Pd‐catalyzed coupling reactions have been evaluated for the synthesis of 5‐substituted uracils. A convenient reaction, further developed by us, is the Suzuki Pd(0)‐catalyzed …
Number of citations: 179 onlinelibrary.wiley.com

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